REACTION_CXSMILES
|
C[O:2][C:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH:7][C:6]2[CH:14]=[CH:15][CH:16]=[CH:17][C:5]=2[CH:4]=1>Cl>[O:2]=[C:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH:7][C:6]2[CH:14]=[CH:15][CH:16]=[CH:17][C:5]=2[CH2:4]1
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Name
|
|
Quantity
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22.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(NC3=C1C=CC=C3)C=CC=C2
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
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The gummy residue is extracted with chloroform (50÷50 ml)
|
Type
|
WASH
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Details
|
the combined extracts are washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Type
|
ADDITION
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Details
|
treated with charcoal (2 g) for 1 h
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Name
|
|
Type
|
|
Smiles
|
O=C1CC2=C(NC3=C1C=CC=C3)C=CC=C2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |